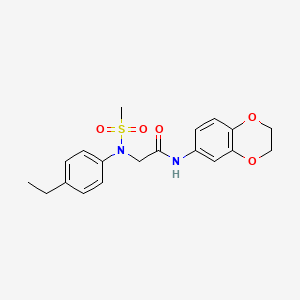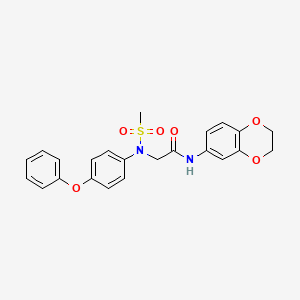
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a benzodioxin ring, an ethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common approach begins with the preparation of the benzodioxin ring, followed by the introduction of the ethylphenyl group and the methylsulfonyl group. The final step involves the formation of the glycinamide backbone.
Benzodioxin Ring Formation: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of Ethylphenyl Group: This step can be achieved through Friedel-Crafts alkylation, where the benzodioxin ring is reacted with ethylbenzene in the presence of a Lewis acid catalyst.
Methylsulfonyl Group Addition: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base.
Formation of Glycinamide Backbone: The final step involves coupling the intermediate with glycine or its derivatives under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring or the ethylphenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The compound’s structural properties may make it suitable for use in the development of new materials, such as polymers or nanomaterials, with specific functionalities.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(ethylsulfonyl)glycinamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of its functional groups and structural features. The presence of the benzodioxin ring, ethylphenyl group, and methylsulfonyl group in conjunction with the glycinamide backbone provides a distinct chemical profile that can result in unique biological and chemical properties compared to similar compounds.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-14-4-7-16(8-5-14)21(27(2,23)24)13-19(22)20-15-6-9-17-18(12-15)26-11-10-25-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRSQCFIALNKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3561464.png)
![ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3561468.png)
![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3561475.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3561483.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3561495.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3561501.png)
![ETHYL 1-{2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B3561504.png)
![1-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3561505.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3561525.png)
![ethyl 1-[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3561526.png)
![1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B3561534.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B3561549.png)
![ethyl 1-{N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3561557.png)
